molecular formula C17H17N3O2S B4487643 N-[(2-METHOXYPHENYL)METHYL]-2-[2-(1H-PYRROL-1-YL)-1,3-THIAZOL-4-YL]ACETAMIDE

N-[(2-METHOXYPHENYL)METHYL]-2-[2-(1H-PYRROL-1-YL)-1,3-THIAZOL-4-YL]ACETAMIDE

Cat. No.: B4487643
M. Wt: 327.4 g/mol
InChI Key: OVJCQZMVVKAHOR-UHFFFAOYSA-N
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Description

N-[(2-METHOXYPHENYL)METHYL]-2-[2-(1H-PYRROL-1-YL)-1,3-THIAZOL-4-YL]ACETAMIDE is a complex organic compound featuring a methoxyphenyl group, a pyrrolyl group, and a thiazolyl group

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-22-15-7-3-2-6-13(15)11-18-16(21)10-14-12-23-17(19-14)20-8-4-5-9-20/h2-9,12H,10-11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVJCQZMVVKAHOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CC2=CSC(=N2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-METHOXYPHENYL)METHYL]-2-[2-(1H-PYRROL-1-YL)-1,3-THIAZOL-4-YL]ACETAMIDE typically involves multi-step organic reactions. One common method involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene to yield 2-(2-nitrophenyl)acrylate . This intermediate can then undergo further reactions to introduce the pyrrolyl and thiazolyl groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(2-METHOXYPHENYL)METHYL]-2-[2-(1H-PYRROL-1-YL)-1,3-THIAZOL-4-YL]ACETAMIDE can undergo various chemical reactions including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Scientific Research Applications

N-[(2-METHOXYPHENYL)METHYL]-2-[2-(1H-PYRROL-1-YL)-1,3-THIAZOL-4-YL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which N-[(2-METHOXYPHENYL)METHYL]-2-[2-(1H-PYRROL-1-YL)-1,3-THIAZOL-4-YL]ACETAMIDE exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, altering the activity of these targets and triggering a cascade of biochemical events.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules such as benzimidazoles and imidazoles . These compounds share structural features and often exhibit similar chemical reactivity and biological activity.

Uniqueness

What sets N-[(2-METHOXYPHENYL)METHYL]-2-[2-(1H-PYRROL-1-YL)-1,3-THIAZOL-4-YL]ACETAMIDE apart is its combination of functional groups, which provides a unique set of properties and potential applications. Its methoxyphenyl, pyrrolyl, and thiazolyl groups contribute to its versatility in chemical reactions and biological interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(2-METHOXYPHENYL)METHYL]-2-[2-(1H-PYRROL-1-YL)-1,3-THIAZOL-4-YL]ACETAMIDE
Reactant of Route 2
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N-[(2-METHOXYPHENYL)METHYL]-2-[2-(1H-PYRROL-1-YL)-1,3-THIAZOL-4-YL]ACETAMIDE

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